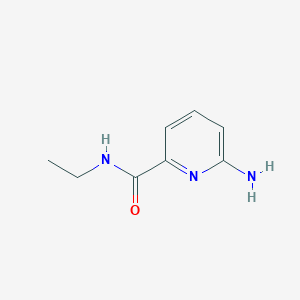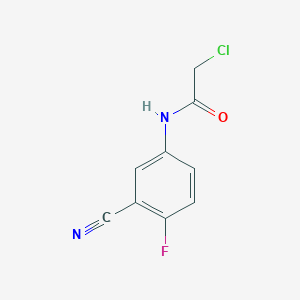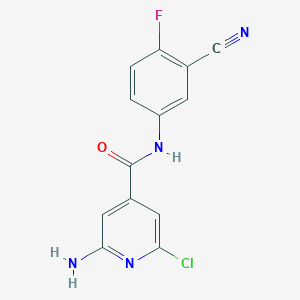
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide, also known as CPBA, is a chemical compound that has gained attention in the scientific community due to its potential in various fields of research. CPBA has been found to have a wide range of applications, including in the fields of drug discovery, medicinal chemistry, and biochemistry. In
科学的研究の応用
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been found to have a wide range of applications in scientific research. One of the main areas of research for this compound is in drug discovery. This compound has been shown to have potential as a novel drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. This compound has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. This compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has been found to exhibit potent biological activity at low concentrations, making it a promising drug candidate. However, this compound also has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, which may limit its use in certain experiments. This compound also has limited bioavailability, which may affect its effectiveness as a drug candidate.
将来の方向性
There are several future directions for research on N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound will provide insights into its biological effects and may lead to the development of more potent and selective analogs. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Understanding the absorption, distribution, metabolism, and excretion of this compound in the body will provide insights into its potential as a drug candidate. Finally, further research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
合成法
The synthesis of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide involves the reaction of 2-chloronicotinic acid with 3-hydroxybenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified through recrystallization to obtain pure this compound.
特性
IUPAC Name |
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-9-4-5-12(15-8-9)16-13(18)10-2-1-3-11(17)6-10/h1-6,8,17H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOBRXNASRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)



![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)